Cyanine7 hydrazide
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Overview
Description
Cyanine7 hydrazide is a hydrazide derivative of Cyanine7, a near-infrared (NIR) fluorescent dye. This compound is part of the heptamethine cyanine dye family, known for their unique photophysical properties, including high quantum yield and long absorption wavelengths. This compound is particularly valued for its ability to increase quantum yield by 20% compared to its parent structure, making it an excellent choice for various imaging applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine7 hydrazide is synthesized through the reaction of Cyanine7 with hydrazine derivatives. The process typically involves the following steps:
Formation of Cyanine7: Cyanine7 is synthesized by condensing two indole derivatives with a polymethine bridge.
Hydrazide Formation: The Cyanine7 compound is then reacted with hydrazine or its derivatives under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions: Cyanine7 hydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: Reacts with aldehydes and ketones to form stable hydrazone products.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.
Common Reagents and Conditions:
Aldehydes and Ketones: Reacts smoothly with these compounds in polar organic solvents like DMF or DMSO.
Oxidizing Agents: Can be oxidized under specific conditions to form various oxidized derivatives.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Oxidized Derivatives: Formed under oxidative conditions.
Scientific Research Applications
Cyanine7 hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker for various chemical reactions and processes.
Biology: Employed in bioimaging and labeling of biomolecules, including proteins and nucleic acids.
Medicine: Utilized in cancer theranostics for tumor detection and treatment through near-infrared fluorescence imaging, photothermal therapy, and photodynamic therapy.
Industry: Applied in the development of advanced imaging techniques and diagnostic tools.
Mechanism of Action
Cyanine7 hydrazide is compared with other similar compounds, such as Cyanine7.5 hydrazide. The key differences include:
Spectral Properties: Cyanine7.5 hydrazide has a higher quantum yield and different excitation/emission wavelengths compared to this compound.
Applications: Both compounds are used in similar applications, but Cyanine7.5 hydrazide is particularly useful for in vivo imaging due to its higher fluorescence quantum yield.
Comparison with Similar Compounds
- Cyanine7.5 hydrazide
- Indocyanine green (ICG)
- Other heptamethine cyanine dyes
Properties
CAS No. |
2183440-61-9 |
---|---|
Molecular Formula |
C37H48Cl2N4O |
Molecular Weight |
635.72 |
IUPAC Name |
N/A |
SMILES |
CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(N[NH3+])=O)C5=CC=CC=C51.[2Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine7 hydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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